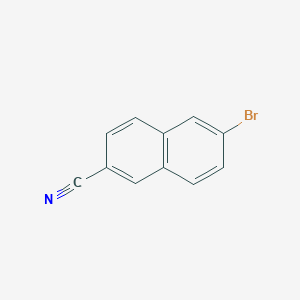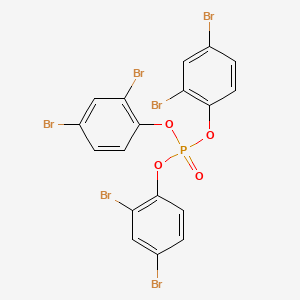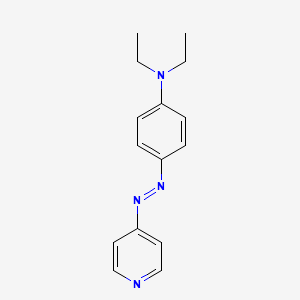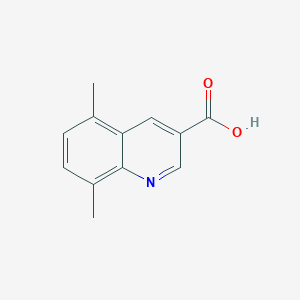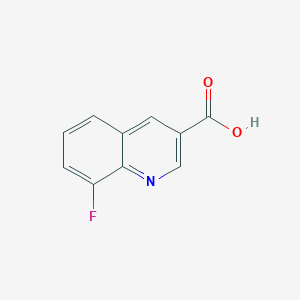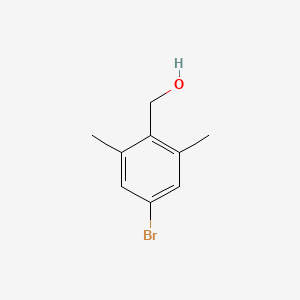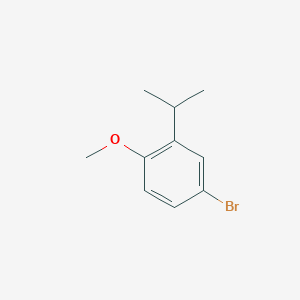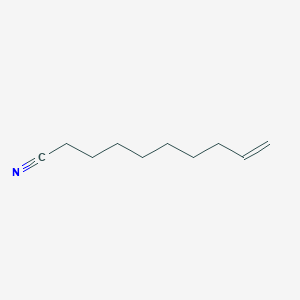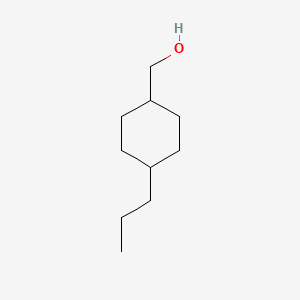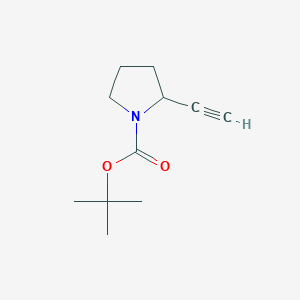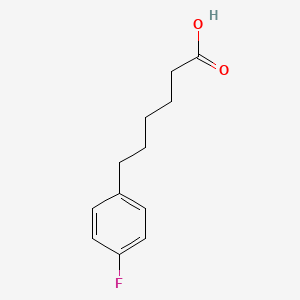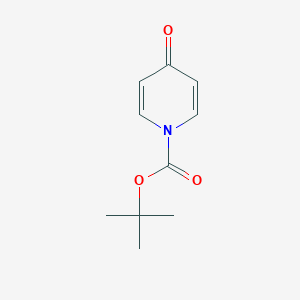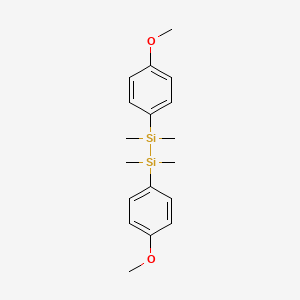
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxyphenyl groups and disilane or disiloxane structures. For instance, the synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes is reported, which involves methoxylation and hydrosilylation steps . These processes are relevant to understanding the chemical behavior and synthesis of compounds like bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including hydrosilylation and methoxylation . These methods could potentially be adapted for the synthesis of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane by choosing appropriate starting materials and reaction conditions. The synthesis of other complex molecules with methoxyphenyl groups, such as porphyrins, is also reported, which involves spectrophotometric studies to understand the reactivity of these molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can be intricate. For example, a related compound with a central rhombic Sn2O2 core is described, where the tin atoms are five-coordinate in a trigonal bipyramidal geometry . This suggests that the molecular structure of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane would also be complex and may require detailed analysis using techniques such as NMR or X-ray crystallography to fully understand its geometry.
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxyphenyl groups can be quite diverse. For instance, the synthesis of heterocycles with masked aldehyde functionality from a methoxy-substituted synthon is described, which involves cyclocondensation with various heteronucleophiles . This indicates that bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane could potentially undergo similar cyclocondensation reactions, depending on the functional groups present in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can be inferred from related compounds. For example, the photoluminescent properties of bis-(α-cyano-4-methoxystyryl)benzenes are studied, revealing significant bathochromic shifts in their emission spectra . This suggests that bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane may also exhibit interesting photophysical properties. Additionally, the synthesis of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers indicates that the presence of methoxy groups can influence the solubility and reactivity of silicon-containing compounds .
Aplicaciones Científicas De Investigación
Lewis‐Acid‐Catalyzed Reactions
Bis(4-methoxyphenyl)methanol, a related compound, undergoes BF3·OEt2-catalyzed reactions with (arylmethylene)cyclopropanes to produce polysubstituted cyclopentenes alongside methylenecyclobutanes and dienes under mild conditions. This method illustrates the compound's utility in synthesizing complex cyclic structures with potential applications in material science and pharmaceutical chemistry (Yao, Shi, & Shi, 2009).
Protein Detection and Quantitation
Derivatives of tetraphenylethylene, including 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, demonstrate aggregation-induced emission (AIE) characteristics. These properties are exploited for protein detection and quantification, indicating potential biomedical research applications, especially as sensitive and selective bioprobes for proteins like bovine serum albumin (BSA) (Tong et al., 2007).
Photovoltaic Applications
Electron-rich molecules based on thiophene cores and containing arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have been developed as hole-transporting materials (HTMs) for perovskite-based solar cells. These materials have achieved high power conversion efficiencies, showcasing their relevance in advancing solar energy technologies (Li et al., 2014).
Polymer Synthesis and Characterization
The synthesis and characterization of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers demonstrate the compound's utility in preparing waterborne polyurethanes with enhanced performance. This research has implications for materials science, particularly in developing coatings and adhesives with improved properties (Zhu et al., 2005).
Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid medium, reaching inhibition efficiencies up to 98%. Such studies highlight the importance of these compounds in industrial applications to protect metals from corrosive environments (Bentiss et al., 2009).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKTCFCSXCPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564816 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
CAS RN |
6009-50-3 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


